molecular formula C5H11BF3K B13457752 Potassium trifluoro(3-methylbutan-2-yl)borate

Potassium trifluoro(3-methylbutan-2-yl)borate

Cat. No.: B13457752
M. Wt: 178.05 g/mol
InChI Key: KQMCXUHGBZBATF-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methylbutan-2-yl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methylbutan-2-yl)borate can be synthesized through the reaction of 3-methylbutan-2-ylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-methylbutan-2-yl)borate primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

Scientific Research Applications

Potassium trifluoro(3-methylbutan-2-yl)borate has diverse applications in scientific research:

    Chemistry: Widely used in organic synthesis for forming carbon-carbon bonds.

    Biology: Utilized in the synthesis of biologically active molecules.

    Medicine: Employed in the development of pharmaceutical intermediates.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-methylbutan-2-yl)borate is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C5H11BF3K

Molecular Weight

178.05 g/mol

IUPAC Name

potassium;trifluoro(3-methylbutan-2-yl)boranuide

InChI

InChI=1S/C5H11BF3.K/c1-4(2)5(3)6(7,8)9;/h4-5H,1-3H3;/q-1;+1

InChI Key

KQMCXUHGBZBATF-UHFFFAOYSA-N

Canonical SMILES

[B-](C(C)C(C)C)(F)(F)F.[K+]

Origin of Product

United States

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